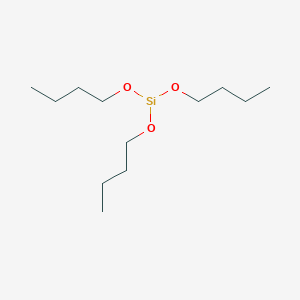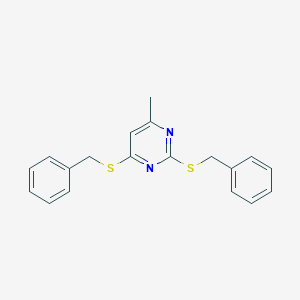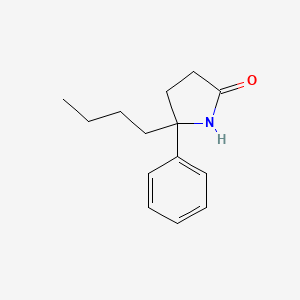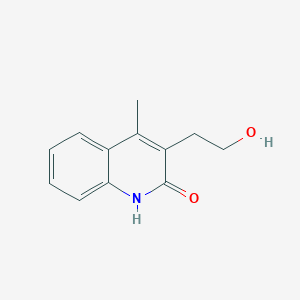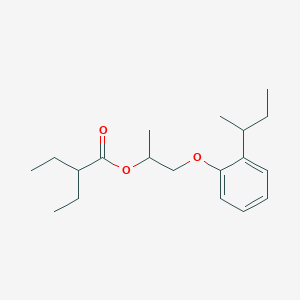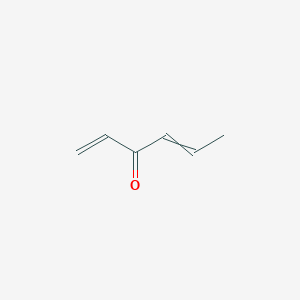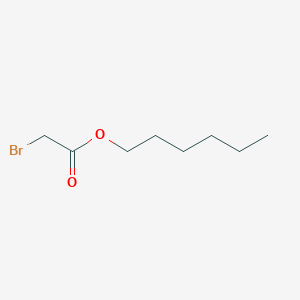
Bis(2-ethylhexyl) 2-benzylbutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 2-benzylbutanedioate: is an organic compound that belongs to the class of esters. It is formed by the esterification of 2-ethylhexanol with 2-benzylbutanedioic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 2-benzylbutanedioate typically involves the esterification reaction between 2-ethylhexanol and 2-benzylbutanedioic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature and maintained under reflux conditions. The product is continuously removed from the reactor and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 2-benzylbutanedioate can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the ester functional groups.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as hydroxide ions or amines can replace the alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl) 2-benzylbutanedioate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed in the synthesis of various organic compounds due to its reactivity.
Biology: In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bonds can be hydrolyzed in the body, releasing active pharmaceutical ingredients in a controlled manner.
Industry: this compound is used as a lubricant additive, providing excellent lubrication properties and thermal stability. It is also used in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexyl) 2-benzylbutanedioate involves its interaction with various molecular targets. In biological systems, esterases and lipases catalyze the hydrolysis of the ester bonds, releasing the corresponding alcohols and acids. This hydrolysis process is crucial for its applications in drug delivery and metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester functional groups.
Bis(2-ethylhexyl) sebacate: Another plasticizer known for its excellent lubrication properties.
Bis(2-ethylhexyl) adipate: Used in the production of flexible plastics and as a lubricant.
Uniqueness: Bis(2-ethylhexyl) 2-benzylbutanedioate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This benzyl group enhances its reactivity and makes it suitable for specific applications in drug delivery and enzyme studies.
Eigenschaften
CAS-Nummer |
5859-34-7 |
|---|---|
Molekularformel |
C27H44O4 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 2-benzylbutanedioate |
InChI |
InChI=1S/C27H44O4/c1-5-9-14-22(7-3)20-30-26(28)19-25(18-24-16-12-11-13-17-24)27(29)31-21-23(8-4)15-10-6-2/h11-13,16-17,22-23,25H,5-10,14-15,18-21H2,1-4H3 |
InChI-Schlüssel |
BEGBIVXWTNGTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CC(CC1=CC=CC=C1)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


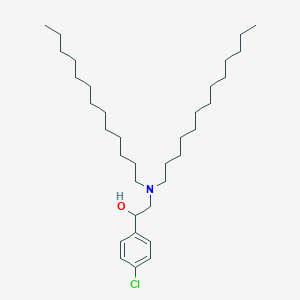

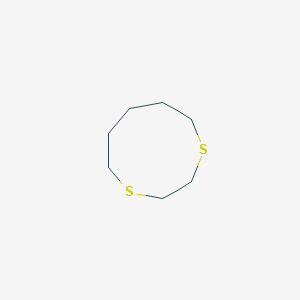
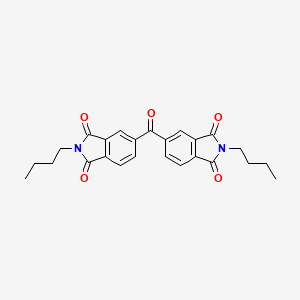
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
